![molecular formula C12H17N3O3S B2909313 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034576-75-3](/img/structure/B2909313.png)
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
“2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed . The development of fast and cost-effective methods for the synthesis of substituted pyrimidines is an important task of modern organic chemistry .Mechanism of Action
Target of Action
It’s known that piperidine derivatives have been used in the design of drugs targeting various diseases . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
In the case of the aforementioned piperidine derivatives, they likely interact with their targets (alk and ros1) to inhibit their activity . This inhibition could lead to a decrease in the proliferation of cancer cells.
Biochemical Pathways
Given the potential targets (alk and ros1), it can be inferred that the compound may affect pathways related to cell growth and proliferation .
Result of Action
If the compound acts as an inhibitor of alk and ros1, it could potentially lead to a reduction in cancer cell proliferation .
Advantages and Limitations for Lab Experiments
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several advantages for lab experiments, including its high potency and specificity. However, there are also some limitations to its use in research. This compound is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine. One area of focus is the development of new drugs based on the structure of this compound. Researchers are also investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, studies are being conducted to better understand the mechanism of action of this compound and its potential side effects. Finally, researchers are exploring the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound is a complex process, but several variations of the method have been developed to improve the yield and purity of the final product. This compound has been investigated for its potential use in the treatment of cancer, inflammatory diseases, and neurological disorders. While there are still many questions to be answered about the mechanism of action and potential side effects of this compound, the future looks bright for this promising compound.
Synthesis Methods
The synthesis of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex process that involves several steps. The first step involves the reaction between 3-hydroxypyridine and cyclopropylsulfonyl chloride, which leads to the formation of 3-(cyclopropylsulfonyl)pyridin-2-ol. This compound is then reacted with piperidine to yield 2-(piperidin-3-yl)pyridin-3-ol. Finally, the final product is obtained by reacting this compound with 2-chloropyrimidine. The synthesis of this compound has been optimized over the years, and several variations of the method have been developed to improve the yield and purity of the final product.
Scientific Research Applications
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine has been the subject of numerous scientific studies, and its potential therapeutic applications have been investigated in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c16-19(17,11-4-5-11)15-8-1-3-10(9-15)18-12-13-6-2-7-14-12/h2,6-7,10-11H,1,3-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSALONPPHFGBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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